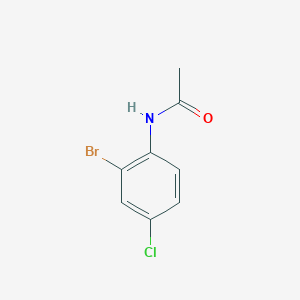

N-(2-bromo-4-chlorophenyl)acetamide

Description

Contextualization of Halogenated Acetamides in Medicinal Chemistry and Agrochemicals

Halogenated compounds, including acetamides, play a crucial role in the development of new pharmaceuticals and agrochemicals. The introduction of halogen atoms into a molecule can significantly alter its physical, chemical, and biological properties. nih.gov

In medicinal chemistry , halogenation is a common strategy to enhance the therapeutic efficacy of drug candidates. nih.gov Halogens can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its biological target. The versatility of the amide group is also a key factor in its prevalence in medicinal chemistry. nih.gov

In the field of agrochemicals , halogenated compounds are widely used as herbicides, insecticides, and fungicides. nih.govdatabridgemarketresearch.com The presence of halogens can increase the potency and selectivity of these agents. nih.gov For instance, many commercial agrochemicals contain one or more halogen atoms, and there is a growing trend in the development of products with "mixed" halogens. nih.govresearchgate.net

Significance of N-(2-bromo-4-chlorophenyl)acetamide as a Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure contains several reactive sites that can be targeted for further chemical modifications. The amide linkage can be hydrolyzed to yield the corresponding aniline (B41778), 2-bromo-4-chloroaniline (B1265534), which is itself a valuable synthetic intermediate. nih.gov

The bromine and chlorine atoms on the aromatic ring can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org These reactions are powerful tools for creating new carbon-carbon bonds and assembling more complex molecular architectures. The ability to selectively react one halogen over the other (chemoselectivity) further enhances the synthetic utility of this compound. ssbodisha.ac.in

For example, α-halogenoacetamides are recognized as versatile starting materials for the synthesis of various nitrogen-containing heterocyclic compounds (aza-heterocycles) that are of biological interest. rsc.org The reactivity of these compounds is often influenced by the substituents on the nitrogen atom of the amide. rsc.org

Overview of Reported Biological Activities of this compound and Related Analogs

Research has indicated that this compound and its analogs exhibit a range of biological activities. While specific studies on the title compound are limited, the broader class of halogenated acetamides has shown promise in several areas.

N-phenylacetamide derivatives, in general, are known for their pharmacological and biological activities, including antimicrobial and anticonvulsant properties. irejournals.com The introduction of halogens can modulate these activities. For instance, some halogen-containing phenoxy derivatives have demonstrated enhanced anti-inflammatory functions. nih.gov

Studies on related compounds suggest potential applications. For example, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, synthesized from a bromo-acetamide precursor, showed moderate to high antibacterial activities against several bacterial strains. irejournals.com Additionally, other N-substituted 2-arylacetamides are of interest due to their structural similarity to natural compounds like benzylpenicillin. nih.gov

The table below summarizes some key properties and identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrClNO |

| Molecular Weight | 248.50 g/mol nih.gov |

| CAS Number | 57045-85-9 nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-bromo-4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJRUAYMSVQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300375 | |

| Record name | N-(2-bromo-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57045-85-9 | |

| Record name | N-(2-Bromo-4-chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57045-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 136497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057045859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57045-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-bromo-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-bromo-4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 2 Bromo 4 Chlorophenyl Acetamide

Established Synthetic Routes to N-(2-bromo-4-chlorophenyl)acetamide

Several well-documented methods exist for the synthesis of this compound. These methods typically start from commercially available precursors and involve standard organic transformations.

Amination Reaction of 4-Chloroaniline (B138754) with Bromoacetyl Bromide

One direct approach to this compound involves the amination reaction between 4-chloroaniline and bromoacetyl bromide. irejournals.com In this nucleophilic acyl substitution, the amino group of 4-chloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This reaction forms the amide bond, yielding the desired product. irejournals.com The reaction is typically carried out in a suitable solvent at room temperature. irejournals.com A base, such as a saturated potassium carbonate solution, is often added to neutralize the hydrogen bromide byproduct generated during the reaction. irejournals.com

Utilization of 2-bromo-4-chloroaniline (B1265534) and Acetic Anhydride (B1165640)

An alternative and common synthetic strategy involves the acetylation of 2-bromo-4-chloroaniline. This method is a multi-step process that often begins with 4-chloroaniline. To control the regioselectivity of bromination, the amino group of 4-chloroaniline is first protected by acetylation with acetic anhydride, forming 4-chloroacetanilide. This step is crucial as the acetamido group is less activating than the amino group, which helps to prevent over-bromination. The subsequent bromination of 4-chloroacetanilide with molecular bromine, typically in a solvent like dichloromethane (B109758), selectively introduces a bromine atom at the ortho position to the acetamido group due to steric hindrance and electronic effects. Finally, the resulting 2-bromo-4-chloroacetanilide can be used to produce this compound, although the more common final step described is hydrolysis back to 2-bromo-4-chloroaniline. However, the direct acetylation of 2-bromo-4-chloroaniline with acetic anhydride provides a more direct route to the target compound. This reaction involves the nucleophilic attack of the nitrogen atom of 2-bromo-4-chloroaniline on the carbonyl carbon of acetic anhydride, leading to the formation of the amide bond.

| Starting Material | Reagent | Product |

| 4-Chloroaniline | Bromoacetyl Bromide | This compound |

| 2-bromo-4-chloroaniline | Acetic Anhydride | This compound |

Palladium-Catalyzed Direct Arylation with 2-Bromoacetanilides

Palladium-catalyzed cross-coupling reactions represent a modern and powerful tool in organic synthesis. While direct arylation of this compound itself is a possibility for further functionalization, the synthesis of related α-arylated acetanilides can be achieved through palladium-catalyzed reactions. researchgate.net The direct C-H arylation of arenes is a significant area of research, and palladium catalysts have been instrumental in developing these transformations. rsc.org Specifically, palladium-catalyzed direct arylation of 2-bromoacetanilides under green conditions has been reported, highlighting the potential for creating C-C bonds at the α-position. researchgate.net These methods often offer a more sustainable alternative to traditional stoichiometric approaches by reducing hazardous waste. researchgate.net The development of palladium-catalyzed direct arylation of various substrates, including those containing heterocyclic rings, is an active area of research. nih.govrsc.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of synthesizing this compound and related compounds, several strategies are being explored.

Derivatization Strategies for this compound

The presence of a reactive bromine atom on the acetyl group of this compound makes it a versatile intermediate for further chemical transformations.

Nucleophilic Substitution Reactions with Various Amines

The bromine atom in the acetyl moiety of this compound is susceptible to nucleophilic substitution. This reactivity allows for the synthesis of a variety of derivatives by reacting it with different amines. irejournals.com For instance, the reaction of 2-bromo-N-(p-chlorophenyl)acetamide, a closely related compound, with amines such as butylamine, octylamine, piperidine, and 3-fluoroaniline (B1664137) has been shown to produce the corresponding 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com This type of reaction, known as nucleophilic substitution, involves the displacement of the bromide ion by the amine nucleophile. irejournals.comchemguide.co.uk The reaction is typically carried out at room temperature in the presence of a base like potassium carbonate in a solvent such as dichloromethane. irejournals.com This strategy provides a straightforward method for introducing diverse functionalities into the molecule, which can be valuable for developing new compounds with specific properties. nih.gov

| Nucleophile | Product |

| Butylamine | 2-(butylamino)-N-(4-chlorophenyl)acetamide |

| Octylamine | N-(4-chlorophenyl)-2-(octylamino)acetamide |

| Piperidine | N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide |

| 3-Fluoroaniline | N-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamide |

Formation of Hydroxyimino Derivatives

One general and effective method for the synthesis of N-substituted amidoximes involves the reaction of a secondary amide with hydroxylamine (B1172632) hydrochloride in the presence of a dehydrating agent. A one-pot approach utilizing a triphenylphosphine-iodine (Ph3P-I2) system in dichloromethane has been shown to be effective for a variety of N-aryl and N-alkyl amides. derpharmachemica.com This reaction proceeds under mild conditions, typically at room temperature, and offers short reaction times. The proposed mechanism involves the in-situ formation of an imidoyl iodide intermediate, which then reacts with hydroxylamine to furnish the corresponding N-substituted amidoxime.

The general reaction scheme can be represented as follows:

R-C(=O)NH-Ar + NH₂OH·HCl + Ph₃P + I₂ → R-C(=NOH)NH-Ar + Ph₃PO + 2HI

Where R = CH₃ and Ar = 2-bromo-4-chlorophenyl

Alternatively, the amide can be first converted to a more reactive intermediate, such as a thioamide, which can then be treated with hydroxylamine. derpharmachemica.com However, this adds an extra step to the synthetic sequence. Given the reactivity of the starting material, the direct Ph3P-I2 mediated approach appears to be a promising strategy for the synthesis of N-(2-bromo-4-chlorophenyl)acetamidoxime.

Structural Modifications at the Acetamide (B32628) Moiety

The acetamide moiety of this compound offers several avenues for structural modification, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

One common modification involves the conversion of the carbonyl group to a thiocarbonyl group, yielding the corresponding N-(2-bromo-4-chlorophenyl)thioacetamide . This transformation is typically achieved using thionating agents, with Lawesson's reagent being a mild and efficient choice for converting amides to thioamides. organic-chemistry.orgnih.gov The reaction generally proceeds by heating the amide with Lawesson's reagent in an appropriate solvent like toluene (B28343) or xylene.

Another significant modification is the substitution of the α-hydrogen atoms of the acetyl group. For instance, the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives has been reported starting from 2-bromo-N-(p-chlorophenyl) acetamide. This reaction involves the nucleophilic substitution of the bromine atom by various amines, demonstrating the feasibility of introducing nitrogen-containing substituents at the α-position. researchgate.net

Furthermore, the Vilsmeier-Haack reagent can be employed to effect formyloxylation of α-chloro-N-arylacetamides, suggesting that similar transformations could be applied to α-bromo analogs to introduce an α-formyloxy group. rsc.org

Below is a table summarizing potential structural modifications at the acetamide moiety:

| Starting Material | Reagent(s) | Product | Modification Type |

| This compound | Lawesson's Reagent | N-(2-bromo-4-chlorophenyl)thioacetamide | Thionation of Carbonyl |

| This compound | Various Amines | 2-Amino-N-(2-bromo-4-chlorophenyl)acetamide Derivatives | α-Amination |

| This compound | Formamide/PBr₃ | α-Formyloxy-N-(2-bromo-4-chlorophenyl)acetamide | α-Formyloxylation |

Substitutions on the Phenyl Ring

The phenyl ring of this compound is substituted with a bromine and a chlorine atom, which influence its reactivity towards further substitution reactions. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group for electrophilic aromatic substitution, although its activating effect is moderate. Conversely, the bromine and chlorine atoms are deactivating yet ortho-, para-directing.

The interplay of these directing effects will determine the position of any incoming electrophile. Given that the para position to the acetamido group is occupied by a chlorine atom, and the ortho positions are sterically hindered by the bromine atom and the acetamido group itself, electrophilic substitution is likely to be challenging and may require forcing conditions.

Computational studies on N-arylacetamides can help predict the preferred sites for electrophilic attack by analyzing the partial charge distribution on the aromatic ring. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally difficult due to the presence of deactivating halogen substituents. However, under specific conditions and with potent nucleophiles, substitution of the halogen atoms might be achievable, particularly if the reaction is facilitated by a suitable catalyst. For instance, copper-catalyzed Ullmann-type reactions are known to facilitate the N- and O-arylation of various substrates with aryl halides. nih.gov

Mechanistic Studies of Synthesis and Derivatization Reactions

Understanding the mechanisms of the synthetic and derivatization reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Kinetics and Thermodynamics

The primary synthesis of this compound involves the N-acetylation of 2-bromo-4-chloroaniline. The kinetics of N-acetylation of anilines are influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine and chlorine atoms in this case, decrease the nucleophilicity of the aniline (B41778) nitrogen, thereby slowing down the rate of acetylation compared to unsubstituted aniline.

Computational studies on the gas-phase decomposition of N-substituted diacetamides have shown that the presence of a phenyl group on the nitrogen atom significantly increases the activation energy of the reaction compared to an unsubstituted diacetamide. This is attributed to the delocalization of the nitrogen lone pair electrons into the aromatic ring. mdpi.com A similar effect would be expected in the N-acetylation of 2-bromo-4-chloroaniline, where the electron-withdrawing halogens further reduce the electron density on the nitrogen.

Role of Catalysts and Reagents

The N-acetylation of anilines can be carried out using various acetylating agents, such as acetic anhydride or acetyl chloride. These reactions are often performed in the presence of a base to neutralize the acid byproduct (acetic acid or hydrochloric acid).

Phase transfer catalysts (PTCs) , such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium chloride (TEBAC), have been shown to significantly enhance the rate of N-acetylation of anilines with acetyl chloride. derpharmachemica.comresearchgate.net PTCs facilitate the transfer of the anionic nucleophile (in this case, the deprotonated aniline) from the aqueous or solid phase to the organic phase where the reaction with the acetylating agent occurs. The use of PTCs can lead to higher yields and shorter reaction times under milder conditions. acsgcipr.orgmdpi.com

The choice of solvent also plays a crucial role. Solvents like DMF, DMSO, and acetonitrile (B52724) have been found to be effective for these reactions. researchgate.net In some cases, clay has been used as an eco-friendly and low-cost catalyst for the acylation of anilines. jocpr.com

For the derivatization reactions, specific reagents play a key role. As mentioned earlier, Lawesson's reagent is the reagent of choice for the thionation of the amide carbonyl. organic-chemistry.orgnih.gov For the formation of hydroxyimino derivatives, the Ph₃P-I₂ system acts as a powerful dehydrating agent to activate the amide group. derpharmachemica.com

Stereochemical Considerations in Synthetic Pathways

The molecule this compound itself is achiral. However, derivatization reactions, particularly at the α-carbon of the acetamide moiety, can introduce a chiral center, leading to the formation of enantiomers or diastereomers.

For instance, in the nucleophilic substitution of an α-halo N-arylacetamide, if the incoming nucleophile is chiral or if a chiral catalyst is used, the reaction can proceed stereoselectively, favoring the formation of one stereoisomer over the other. The stereochemical outcome of such reactions (retention, inversion, or racemization) depends on the reaction mechanism (e.g., SN1 vs. SN2). researchgate.netyoutube.com SN2 reactions at an α-halo ketone, which is structurally similar to an α-halo amide, are known to be sensitive to steric effects. researchgate.net

Conformational analysis of this compound and its derivatives is also important for understanding their reactivity and interactions. The relative orientation of the phenyl ring and the acetamide group can be influenced by the substituents on the ring. Computational methods can be employed to determine the most stable conformations and to study the conformational changes that occur during a reaction. sciforum.net

Molecular Structure and Conformational Analysis of N 2 Bromo 4 Chlorophenyl Acetamide

X-ray Diffraction Studies and Crystal Structure Analysis

As of the date of this article, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for N-(2-bromo-4-chlorophenyl)acetamide (CAS Registry Number: 57045-85-9). Consequently, a detailed analysis of its specific crystal structure, including the precise conformation of the N-H bond, intermolecular interactions, and supramolecular assembly, cannot be provided.

The subsections below are included to adhere to the requested structure but will remain unpopulated pending the future publication of experimental crystallographic data.

Experimental data from X-ray crystallography is required to determine the definitive conformation of the N-H bond relative to the substituents on the phenyl ring.

A detailed description of the hydrogen bonding networks and other intermolecular interactions is contingent on the determination of the compound's crystal structure.

Information regarding the supramolecular assembly and crystal packing of this compound is not available in the absence of crystallographic studies.

Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic data provides valuable insights into the molecular structure of this compound. While full datasets with peak-by-peak analysis are not available in all public sources, the existence of key spectra is documented. nih.gov

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. While ¹³C-NMR spectra for this compound are noted in chemical databases, a detailed, publicly available analysis of both ¹H-NMR and ¹³C-NMR spectra is not currently available. nih.gov The expected signals, based on the molecular structure, are tabulated below.

Expected ¹H-NMR Signals

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (CH₃) | ~2.2 | Singlet |

| Amide Proton (NH) | 7.5 - 9.0 | Singlet (broad) |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplets |

Note: The exact chemical shifts and coupling constants for the aromatic protons depend on the solvent and the electronic effects of the bromine and chlorine substituents.

Expected ¹³C-NMR Signals

| Carbon Atom | Expected Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | ~25 |

| Carbonyl Carbon (C=O) | 168 - 172 |

| Aromatic Carbons (C-Br, C-Cl) | 115 - 130 |

| Aromatic Carbons (C-N) | 135 - 140 |

| Aromatic Carbons (C-H) | 120 - 135 |

Note: These are approximate ranges. Specific assignments require experimental data.

Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. An FTIR spectrum of this compound, obtained using a KBr wafer, is available through chemical databases. nih.gov The spectrum would be expected to show characteristic absorption bands for the amide group and the substituted benzene (B151609) ring.

Characteristic Infrared Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3250 - 3350 |

| C=O (Amide I) | Stretching | 1660 - 1690 |

| N-H (Amide II) | Bending | 1530 - 1570 |

| C-N (Amide) | Stretching | 1250 - 1350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 700 - 850 |

| C-Br | Stretching | 500 - 650 |

Note: The values represent typical ranges for the specified functional groups.

Mass Spectrometry (MS/EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. For this compound, the mass spectrum is characterized by a distinct molecular ion peak. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic cluster pattern, which is a definitive feature for halogenated compounds.

The fragmentation of this compound under EI conditions is expected to follow several key pathways common to N-aryl acetamides. nih.govlibretexts.org The primary fragmentation involves the cleavage of bonds adjacent to the carbonyl group and the amide linkage.

Expected Fragmentation Pathways:

α-Cleavage: A common fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the acetyl group, leading to the loss of a methyl radical (•CH₃) or the formation of an acetyl cation [CH₃CO]⁺ at m/z 43.

McLafferty Rearrangement is not possible for this molecule as it lacks the necessary γ-hydrogen on the N-phenyl substituent.

Cleavage of the N-C bond: Scission of the bond between the amide nitrogen and the phenyl ring can occur, generating the [M-C₈H₆BrClN]⁺ fragment corresponding to the acetyl group, and the 2-bromo-4-chloroaniline (B1265534) radical cation.

Loss of Ketene (B1206846): A characteristic fragmentation for acetanilides is the rearrangement and elimination of a neutral ketene molecule (CH₂=C=O), resulting in a fragment ion corresponding to the 2-bromo-4-chloroaniline cation. nih.gov

Halogen Loss: The molecular ion may lose the bromine or chlorine atom, although cleavage of the stronger aryl-halogen bond is generally less favored than side-chain fragmentation. researchgate.net

Below is a table of expected principal fragments for this compound.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 247/249/251 | [C₈H₇BrClNO]⁺ | Molecular Ion (M⁺) |

| 205/207/209 | [C₆H₄BrClN]⁺ | Loss of ketene (CH₂CO) |

| 170/172 | [C₆H₅ClN]⁺ | Loss of Br and CH₂CO |

| 126/128 | [C₆H₅Cl]⁺ | Loss of Br and acetamido group |

| 43 | [CH₃CO]⁺ | α-Cleavage (acylium ion) |

Computational Chemistry and Molecular Modeling

Computational methods are essential for providing a theoretical understanding of molecular properties that complements experimental data.

Density Functional Theory (DFT) Calculations for Geometric Parameters and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound can be optimized to find the most stable conformation.

In related N-aryl amides, studies have shown that the amide group is often twisted out of the plane of the phenyl ring. researchgate.netnih.gov For this compound, the steric hindrance from the ortho-bromo substituent is expected to cause a significant dihedral angle between the phenyl ring and the acetamide (B32628) plane. The N-H bond is typically found to be in an anti conformation relative to the C=O bond. researchgate.netnih.gov

The following table presents expected geometric parameters for this compound, based on DFT calculations performed on analogous structures. researchgate.netnih.govnih.gov

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | ~1.23 |

| C-N (amide) | ~1.36 |

| N-C (aryl) | ~1.42 |

| C-Cl | ~1.74 |

| C-Br | ~1.90 |

| Bond Angles (°) | |

| O=C-N | ~123° |

| C-N-C | ~128° |

| Dihedral Angles (°) | |

| C(aryl)-C(aryl)-N-C(carbonyl) | ~60-80° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.commnstate.edu The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, DFT calculations would predict the energies of these orbitals. The HOMO is expected to be localized primarily over the electron-rich phenyl ring, while the LUMO is likely to be distributed over the acetamido group, particularly the C=O bond. youtube.com Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

| Parameter | Description |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for identifying the sites of electrophilic and nucleophilic attack on a molecule. The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary target for electrophiles and hydrogen bond donors. Conversely, the most positive potential (blue) would be located on the amide hydrogen (N-H), making it the most likely site for nucleophilic attack and hydrogen bond acceptance. The aromatic ring would exhibit intermediate potential, with the halogen atoms influencing the electron distribution.

Mulliken and Natural Population Charge Analysis for Hydrogen Bonding

Understanding the distribution of partial atomic charges is critical for analyzing intermolecular interactions, particularly hydrogen bonding. Mulliken and Natural Population Analysis (NPA) are two methods used to calculate these charges from a DFT-derived wavefunction. While Mulliken analysis is a traditional method, it is known to be highly dependent on the basis set used. researchgate.net NPA is generally considered more robust and provides a better description of the electron distribution.

In this compound, NPA would reveal significant negative charges on the carbonyl oxygen and the nitrogen atom, and a significant positive charge on the amide hydrogen. This charge distribution confirms the potential for strong intermolecular N-H···O=C hydrogen bonds, which are known to link molecules into chains or other supramolecular structures in the solid state for similar acetanilides. researchgate.netnih.govnih.gov

| Atom | Expected Natural Charge (e) | Role in Hydrogen Bonding |

|---|---|---|

| O (Carbonyl) | Highly Negative (~ -0.6) | Acceptor |

| N (Amide) | Negative (~ -0.5) | - |

| H (on Nitrogen) | Highly Positive (~ +0.4) | Donor |

Advanced Applications and Functionalization of N 2 Bromo 4 Chlorophenyl Acetamide Derivatives

Design and Synthesis of Novel Analogs with Enhanced Biological Activities

The N-(2-bromo-4-chlorophenyl)acetamide framework serves as a valuable starting point for the development of new therapeutic agents. Medicinal chemists modify its structure to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves the substitution of the bromine atom via cross-coupling reactions, while the acetamide (B32628) moiety can be altered or used as a linker to introduce diverse functional groups.

Research has demonstrated that related bromo-chloro acetanilide (B955) structures are precursors to compounds with significant biological activity. For instance, the synthesis of N-(4-bromo-2-chlorophenyl)acetamide has been reported as a key step in the creation of more complex molecules. A common synthetic route involves the acylation of the corresponding 2-bromo-4-chloroaniline (B1265534) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride nih.gov.

Further functionalization, such as the palladium-catalyzed Sonogashira coupling of the aryl bromide with terminal alkynes, introduces carbon-carbon bonds and extends the molecular framework. This method was used to produce N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide derivatives from their bromo-phenyl precursors nih.gov. Similarly, the core structure can be incorporated into larger systems. One study reported the synthesis of a complex benzothiazine acetamide derivative using a related bromo-phenyl acetamide, which showed potential as an antidiabetic agent by modulating serum insulin (B600854) levels nih.gov. The synthesis of various 2-amino-N-(p-chlorophenyl) acetamide derivatives from a bromoacetamide precursor has also yielded compounds with moderate to high antibacterial activity against strains like Acinetobacter baumannii and Staphylococcus aureus irejournals.com.

These examples highlight a clear research trajectory: using the this compound scaffold to generate libraries of novel compounds for biological screening. The specific combination and positioning of the halogen atoms can influence the molecule's lipophilicity and binding interactions with biological targets, making it a privileged structure in drug discovery.

Table 1: Examples of Biologically Active Analogs Derived from Related Acetamide Scaffolds This table is representative of synthetic strategies applied to similar scaffolds.

| Analog Class/Derivative | Synthetic Strategy | Resulting Biological Activity | Reference |

| 2-Amino-N-(p-chlorophenyl) acetamides | Condensation of 2-bromo-N-(p-chlorophenyl) acetamide with various amines. | Antibacterial activity against A. baumannii and S. aureus. | irejournals.com |

| N-(4-((trimethylsilyl)ethynyl)phenyl)acetamides | Sonogashira coupling of N-(4-bromophenyl)acetamide derivatives with trimethylsilylacetylene. | Intermediate for inhibitors of Carbonic Anhydrase IX. | nih.gov |

| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] irejournals.comnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide | Reaction of 2-bromo-N-(2-bromophenyl) acetamide with a benzothiazine core. | Antidiabetic potential in animal models. | nih.gov |

This compound in the Development of Pharmaceutical Intermediates

The chemical reactivity of the halogen substituents makes this compound a crucial intermediate in multi-step organic syntheses of complex pharmaceutical compounds. The bromine atom at the ortho-position and the chlorine atom at the para-position offer differential reactivity, allowing for selective chemical transformations.

A significant application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions. Research has shown that N-(4-bromo-2-chlorophenyl)acetamide can undergo Sonogashira coupling, where the carbon-bromine bond is selectively coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst nih.gov. This reaction is fundamental in medicinal chemistry for building the carbon skeletons of active pharmaceutical ingredients (APIs). The resulting aryl-alkyne products are versatile intermediates themselves, readily convertible to other functional groups or heterocyclic systems.

The use of N-acetyl protected anilines, such as this compound, is advantageous in these synthetic sequences. The acetyl group is stable under many reaction conditions and serves to modulate the reactivity of the aniline (B41778) nitrogen, preventing it from interfering with the desired coupling reaction. It can be readily removed in a later step if a free aniline is required for the final drug target. This makes the compound a valuable building block for synthesizing a range of pharmaceutical targets, including kinase inhibitors and other enzyme-targeted therapeutics.

Table 2: this compound as a Pharmaceutical Intermediate This table illustrates the utility of the compound in key synthetic transformations.

| Intermediate | Reaction Type | Coupling Partner | Resulting Structure/Use | Reference |

| N-(4-bromo-2-chlorophenyl)acetamide | Sonogashira Coupling | Trimethylsilylacetylene | N-(2-chloro-4-((trimethylsilyl)ethynyl)phenyl)acetamide, an intermediate for synthesizing enzyme inhibitors. | nih.gov |

| This compound | Palladium-Catalyzed Arylation (Hypothetical) | Arylboronic Acids | Bi-aryl compounds, common structures in many pharmaceuticals. | nih.gov |

Utilization of this compound in Material Science Applications

While specific, large-scale material science applications for this compound are not extensively documented in mainstream literature, its molecular structure suggests significant potential. Halogenated aromatic compounds are known to impart useful properties to polymers and other materials. The presence of both bromine and chlorine on a stable phenyl ring makes this compound an attractive candidate for creating functional materials.

One of the most promising potential applications is in the development of fire-retardant polymers. Brominated compounds are widely used as flame retardants because they can interrupt the radical chain reactions of combustion in the gas phase. By incorporating the this compound moiety into a polymer backbone or as a pendant group, materials with enhanced fire safety could be produced.

Furthermore, the high electron density of the halogenated aromatic ring can be exploited to create materials with a high refractive index. Such materials are valuable in optics for applications like advanced lenses, optical fibers, and coatings. The acetamide group also offers a site for hydrogen bonding, which can be used to control the intermolecular organization and, consequently, the bulk properties of a material. For example, its isomer, N-(4-bromo-2-chlorophenyl)acetamide, has been noted for its utility in developing novel polymers with specific electronic and optical properties due to its unique structure that allows for tailored interactions during polymerization.

Table 3: Potential Material Science Applications of this compound Derivatives

| Potential Material Type | Role of the this compound Unit | Key Structural Features |

| Fire-Retardant Polymers | Additive or reactive monomer to impart flame resistance. | High bromine and chlorine content. |

| High Refractive Index Materials | Monomer for polymerization into optical polymers. | Halogenated aromatic ring increases electron density. |

| Functional Coatings | Building block for surface modifiers. | Reactive sites (halogens) for grafting onto surfaces. |

Catalytic Applications and Ligand Development from this compound Scaffolds

The this compound structure is a versatile scaffold that can be leveraged in the field of catalysis, both as a precursor to specialized ligands and as a substrate in important catalytic reactions. The field of organometallic chemistry often relies on ligands to tune the properties of a metal catalyst, and this compound provides an excellent starting point for ligand synthesis.

Amides themselves possess coordination abilities that allow them to act as ligands for various metals nih.gov. More advanced applications involve the chemical modification of the this compound scaffold to create sophisticated ligands. The bromine atom is particularly useful as a synthetic handle. It can be replaced by a variety of coordinating groups, such as phosphines (e.g., -PPh₂), through metal-catalyzed cross-coupling or nucleophilic substitution reactions. This would transform the original scaffold into a bidentate ligand, where both the newly introduced phosphine (B1218219) and the amide oxygen could coordinate to a metal center. Such ligands are highly sought after for asymmetric catalysis and other fine chemical syntheses.

Moreover, this compound is a key reactant in palladium-catalyzed arylation reactions nih.govnih.gov. In these processes, it serves as the electrophilic partner, where a catalyst activates its carbon-bromine bond to form a new carbon-carbon or carbon-heteroatom bond. This highlights the compound's compatibility with and reactivity in catalytic cycles, a fundamental aspect for its use in constructing more complex molecules. While it acts as a substrate rather than a ligand in this context, its utility underscores the importance of the scaffold in catalyzed chemical transformations.

Table 4: Potential Catalytic and Ligand Development from the this compound Scaffold

| Application | Design Strategy | Potential Metal Complex | Target Reaction |

| Ligand Synthesis | Substitution of the bromine atom with a phosphine group (e.g., via lithiation and reaction with Ph₂PCl). | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| Substrate in Catalysis | Use as an aryl halide source in C-C bond formation. | Palladium(0) complexes | Suzuki, Sonogashira, or Buchwald-Hartwig coupling |

| Precursor to N-Heterocyclic Carbene (NHC) Ligands | Multi-step synthesis involving cyclization at the N-H and ortho-bromo positions. | Various transition metals | Olefin Metathesis, Cross-Coupling |

Biological Activity and Mechanistic Investigations of N 2 Bromo 4 Chlorophenyl Acetamide and Its Derivatives

Enzyme Inhibition Studies

Cyclooxygenase (COX-1 and COX-2) Inhibition and Prostaglandin E2 Reduction

There are no available scientific studies or data demonstrating the inhibitory effect of N-(2-bromo-4-chlorophenyl)acetamide on cyclooxygenase enzymes (COX-1 and COX-2). Consequently, there is also no evidence regarding its ability to reduce the production of Prostaglandin E2, a key mediator of inflammation that is downstream of the COX pathway. While other novel acetamide (B32628) derivatives have been explored as potential COX-2 inhibitors, this specific compound has not been the subject of such investigations in the public domain. nih.gov

Acetylcholinesterase (AChE) Inhibition

No research data could be located that evaluates the potential of this compound as an inhibitor of acetylcholinesterase (AChE). The field of AChE inhibition is critical for the development of treatments for neurodegenerative diseases like Alzheimer's, and while various heterocyclic compounds are studied for this purpose, this compound has not been reported among them. nih.govnih.gov

Anti-inflammatory Effects

Modulation of Pro-inflammatory Cytokines

There is no published evidence to suggest that this compound can modulate the production or activity of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α). Studies on related but structurally distinct acetamide compounds have shown effects on these inflammatory mediators, but similar analysis for this compound is absent from the scientific literature.

In vitro and In vivo Anti-inflammatory Assays

A thorough search of scientific databases yielded no studies reporting the evaluation of this compound in standard in vitro or in vivo anti-inflammatory assays. Assays such as the carrageenan-induced paw edema model in rodents or in vitro protein denaturation inhibition tests, which are commonly used to screen for anti-inflammatory potential, have not been documented for this specific compound. nih.govresearchgate.net

Antimicrobial Activities

In addition to anticancer properties, acetamide derivatives have been investigated for their ability to combat microbial infections.

Derivatives of N-(p-Chlorophenyl) acetamide have shown moderate to high antibacterial activity against several bacterial strains. irejournals.com A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized and evaluated against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com One compound in this series, 5d , demonstrated the highest antibacterial effect against S. aureus, with a disk inhibition zone (DIZ) of 23.5 mm. irejournals.com

In another study, acetamide derivatives of 2-mercaptobenzothiazole (B37678) were screened against both Gram-positive and Gram-negative bacteria. nih.gov Derivatives 2b and 2c showed promising activity against all tested strains, while derivative 2i exhibited the maximum antibacterial effect. nih.gov Specifically, benzylamine-containing derivatives showed moderate activity, with 2g being most active against B. subtilis and 2h being more selective for Gram-positive species. nih.gov

The antibacterial activity of bromo-substituted chalcones was also tested. ceon.rs A 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) was found to be active against the Gram-negative strains E. coli and S. typhimurium, with inhibition zones of 11 ± 0.3 mm and 15 ± 0.7 mm, respectively. ceon.rs

Table 2: Antibacterial Activity (Zone of Inhibition)

Information regarding the specific antifungal activity of this compound is limited within the scope of the provided search results. However, the broader class of chalcones, which are structurally related, are known to possess antifungal properties as part of their natural role as defensive compounds in plants. ceon.rs Further investigation would be required to specifically determine the antifungal potential of this compound and its derivatives.

Analgesic Activity

The evaluation of pain-relieving effects is a critical step in the development of new therapeutic agents. For N-phenylacetamide derivatives, various in vivo models are employed to determine their potential as analgesics.

In vivo Analgesic Evaluation (e.g., Eddy's Hot Plate Method)

The Eddy's hot plate method is a widely used and reliable test to assess the central analgesic activity of chemical compounds. nih.gov This method measures the reaction time of an animal, typically a mouse or rat, when placed on a heated surface maintained at a constant temperature. An increase in the time it takes for the animal to show a response, such as licking its paws or jumping, is indicative of an analgesic effect.

The analgesic effect of a compound in the hot plate test is often quantified as the percentage of the maximum possible effect (% MPE), which provides a standardized measure of analgesic activity. This allows for the comparison of the potency of different compounds.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Therefore, compounds with antioxidant properties are of significant interest.

Biochemical Parameter Analysis in Tissues (e.g., SOD, CAT, MDA, PC, GSH, ALT, AST, ALP, LDH)

The antioxidant potential of a compound can be assessed by measuring its effect on various biochemical markers in tissues. These markers include enzymes involved in the antioxidant defense system and products of oxidative damage. While direct studies on this compound are limited, research on other bromophenol and acetamide derivatives provides insight into the methodologies used. nih.gov

Key biochemical parameters analyzed to determine antioxidant activity include:

Superoxide (B77818) Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage.

Malondialdehyde (MDA): A marker of lipid peroxidation, its levels increase with oxidative stress.

Protein Carbonyl (PC): An indicator of protein oxidation.

Glutathione (GSH): A major endogenous antioxidant that plays a crucial role in detoxifying harmful substances.

Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP): Liver enzymes that can be elevated in response to oxidative stress-induced tissue damage.

Lactate Dehydrogenase (LDH): An enzyme that is released into the bloodstream during tissue damage.

Studies on derivatives of natural bromophenols have shown that these compounds can ameliorate oxidative damage by increasing the expression of antioxidant enzymes. nih.gov

Molecular Docking Studies and Structure-Activity Relationships (SAR)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable in drug discovery for understanding ligand-receptor interactions and for elucidating structure-activity relationships (SAR). SAR studies are crucial for optimizing the chemical structure of a compound to enhance its biological activity and selectivity. rroij.com

Ligand-Receptor Binding Interactions and Binding Energies

Molecular docking simulations can provide detailed insights into how a ligand, such as this compound, might interact with the active site of a biological target. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy, calculated during docking, provides an estimate of the affinity of the ligand for the receptor; a lower binding energy generally indicates a more stable complex and potentially higher potency.

While specific molecular docking studies for this compound are not extensively documented in the available literature, research on related N-arylacetamide and other heterocyclic compounds has demonstrated the power of this approach in predicting analgesic and antioxidant activities. nih.govnih.gov For example, docking studies on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides have helped to understand their analgesic mechanisms. nih.gov

Identification of Key Molecular Targets

A critical aspect of mechanistic investigation is the identification of the specific molecular targets through which a compound exerts its biological effects. For analgesic and antioxidant agents, these targets can be diverse.

Potential Analgesic Targets:

Opioid receptors: These are the primary targets for opioid analgesics. Structure-activity relationship studies on novel N-(2-aminocyclohexyl)arylacetamide derivatives have explored their selectivity for κ-opioid receptors. acs.org

Cyclooxygenase (COX) enzymes: These enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

Ion channels: Voltage-gated sodium and calcium channels are involved in pain signaling pathways.

Potential Antioxidant Targets:

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins. Studies on bromophenol derivatives suggest that they may exert their antioxidant effects by modulating the Nrf2 pathway. nih.gov

Enzymes involved in oxidative stress: As mentioned earlier, SOD and CAT are key enzymes in the antioxidant defense system.

The identification of these key molecular targets through computational and experimental approaches is fundamental to understanding the mechanism of action of this compound and its derivatives and for the rational design of more effective therapeutic agents. rroij.com

Correlation between Computational Predictions and in vitro Assays

The integration of computational modeling with in vitro assays provides a powerful paradigm for modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. For N-phenylacetamide derivatives, including this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting biological activity and elucidating mechanisms of action at a molecular level.

QSAR studies on halogenated phenols and nitroaromatic compounds have demonstrated that descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as hydrophobicity (LogP), are often correlated with biological activity. mdpi.comscholarsresearchlibrary.com For instance, in a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, molecular docking was successfully used to predict the binding conformations and affinities towards various carbonic anhydrase isoforms, which correlated well with their in vitro inhibitory activities. nih.gov

While specific, comprehensive studies directly correlating computational predictions with in vitro data for this compound are not extensively available in the reviewed literature, the principles from related studies are applicable. For example, in the investigation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as antimicrobial and antiproliferative agents, molecular docking studies were performed to understand the binding modes of the most active compounds. These computational insights supported the in vitro findings by providing a structural basis for the observed activity.

It is a common strategy to employ computational methods to predict how the electronic and steric properties conferred by the halogen substituents of compounds like this compound will influence their interaction with biological targets. These predictions can then be validated through targeted in vitro screening. The correlation between the predicted binding affinities and the experimentally determined biological activities can then be used to refine the computational models for the next round of drug design.

Comparative Analysis of this compound with Related Compounds

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. A comparative analysis of this compound with its analogs is crucial for understanding the structure-activity relationships (SAR) that govern their pharmacological profiles.

Impact of Halogen Substituents on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The specific halogen atom (fluorine, chlorine, bromine, or iodine) can have a distinct impact on the biological activity of the parent compound.

In studies of related halogenated compounds, the presence and nature of the halogen have been shown to be critical. For instance, research on halogenated marine natural products has revealed that the presence of a chlorine atom can be noteworthy for antibacterial activity. nih.gov In a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, promising antibacterial activity was observed. irejournals.com The following table provides a comparative overview of the reported biological activities of various halogenated N-phenylacetamide derivatives.

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N-(4-bromo-2-chlorophenyl)acetamide | Antimicrobial, Anticancer | Serves as an intermediate for pharmaceuticals and shows cytotoxic effects against breast cancer cell lines. | |

| 2-Amino-N-(p-chlorophenyl)acetamide Derivatives | Antibacterial | Showed moderate to high activity against various bacterial strains. irejournals.com | irejournals.com |

| N-(4-bromophenyl)acetamide Derivatives | Carbonic Anhydrase Inhibition | Derivatives were synthesized and evaluated as carbonic anhydrase IX inhibitors. nih.gov | nih.gov |

Influence of Substituent Position and Nature on Pharmacological Profile

The position of substituents on the phenyl ring of N-phenylacetamides plays a pivotal role in determining their pharmacological profile. Isomeric compounds, despite having the same chemical formula, can exhibit vastly different biological activities due to variations in their three-dimensional structure, which affects how they interact with biological targets.

For instance, the synthesis and characterization of N-(4-bromo-2-chlorophenyl)acetamide, an isomer of the primary compound of interest, has been reported. nih.gov While direct comparative biological data between this compound and its isomers from a single study is limited, general principles from QSAR and SAR studies on related aromatic compounds can be applied. These studies consistently show that the placement of electron-withdrawing groups, such as halogens, can significantly alter the electronic distribution within the molecule, thereby influencing its binding affinity and reactivity.

The relative positions of the bromo and chloro substituents in this compound are expected to create a unique electronic and steric environment compared to its isomers, such as N-(4-bromo-2-chlorophenyl)acetamide. This difference can lead to variations in their interactions with target enzymes or receptors, ultimately resulting in distinct pharmacological profiles. A systematic evaluation of a series of such isomers would be invaluable in mapping the SAR and guiding the design of more effective and selective analogs.

Future Research Directions and Therapeutic Prospects for N 2 Bromo 4 Chlorophenyl Acetamide

Development of N-(2-bromo-4-chlorophenyl)acetamide as a Lead Molecule for Drug Discovery

This compound serves as a crucial starting point for the synthesis of more complex molecules with potential therapeutic value. Its chemical structure, featuring bromo and chloro substitutions on the phenyl ring, provides a template that can be readily modified to explore structure-activity relationships (SAR). The development of this compound as a lead molecule is primarily centered on the synthesis of its derivatives and the subsequent evaluation of their biological activities.

Research has focused on creating a variety of derivatives by introducing different functional groups to the core structure of this compound. These modifications aim to enhance the compound's interaction with biological targets, improve its pharmacokinetic profile, and increase its therapeutic efficacy. The synthesis of these derivatives often involves reactions at the acetamide (B32628) nitrogen or the aromatic ring, allowing for a diverse range of chemical structures to be generated and tested.

For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives have been synthesized from 2-bromo-N-(p-chlorophenyl) acetamide. irejournals.com This highlights the utility of the bromo-acetamide moiety as a reactive handle for introducing further chemical diversity. The goal of such synthetic efforts is to identify derivatives with potent and selective biological activity, which can then be optimized further in the drug discovery pipeline.

Exploration of Novel Therapeutic Applications

The therapeutic potential of this compound and its derivatives has been explored in several key areas, most notably in the development of antimicrobial and anticancer agents.

Antimicrobial Activity:

Derivatives of this compound have demonstrated significant antimicrobial properties. For example, a study on N-(substituted phenyl)-2-chloroacetamides, which share a similar structural motif, revealed that these compounds are effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). srce.hrnih.gov The antimicrobial activity was found to be influenced by the nature and position of the substituents on the phenyl ring, with halogenated p-substituted phenyl rings contributing to higher lipophilicity and, consequently, better passage through the bacterial cell membrane. srce.hrnih.gov

Another study focusing on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be conceptually linked to the core structure, also reported promising antimicrobial activity against both bacterial and fungal strains. nih.gov

Anticancer Activity:

The anticancer potential of compounds derived from the this compound scaffold is another active area of research. Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). nih.gov Certain derivatives within this series were identified as being the most active against this cell line. nih.gov

The following table summarizes the observed anticancer activity of some of these derivatives:

| Derivative | Target Cell Line | Activity |

| d6 | MCF7 | Most Active |

| d7 | MCF7 | Most Active |

Advanced Mechanistic Elucidation of Biological Pathways

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Current research suggests that these compounds may act through various pathways.

In the context of antimicrobial activity, it is hypothesized that the chloroacetamide moiety plays a key role. Chloroacetamides are known to be reactive and can potentially alkylate essential biomolecules within microbial cells, such as enzymes involved in cell wall synthesis or DNA replication, leading to cell death. The lipophilicity conferred by the halogenated phenyl ring likely facilitates the entry of the compound into the microbial cell, allowing it to reach its intracellular targets. srce.hrnih.gov

For the anticancer effects, molecular docking studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have suggested that these compounds can bind to the active sites of key enzymes involved in cancer cell proliferation. nih.gov The binding of these derivatives to their target proteins can disrupt critical cellular processes, leading to the inhibition of cancer cell growth. Further research is needed to identify the specific enzymes and signaling pathways that are targeted by these compounds.

Clinical Translational Research Prospects

While the preclinical data on the derivatives of this compound are promising, the path to clinical translation is long and requires extensive further investigation. The National Institutes of Health (NIH) has established the Clinical and Translational Science Awards (CTSA) program to help bridge the gap between basic research and clinical application. nih.gov This program aims to create a national network to enhance the efficiency and quality of clinical and translational research. nih.gov

For a compound like this compound or its derivatives to move forward, several key milestones will need to be achieved. These include:

Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

In-depth Preclinical Studies: Comprehensive in vivo studies in animal models to evaluate efficacy, toxicity, and pharmacokinetics.

Biomarker Development: Identification of biomarkers to monitor the therapeutic response and potential side effects in future clinical trials.

Investigational New Drug (IND)-enabling Studies: A series of regulated safety and toxicology studies required before a new drug can be tested in humans.

The establishment of clear structure-activity relationships will be vital in guiding the design of second-generation compounds with improved clinical potential.

Addressing Multidrug Resistance (MDR) through this compound Derivatives

Multidrug resistance (MDR) in both bacteria and cancer cells is a major global health challenge. irejournals.com There is an urgent need for new therapeutic agents that can overcome existing resistance mechanisms. The development of derivatives of this compound offers a potential strategy to combat MDR.

The structural novelty of these compounds may allow them to evade the efflux pumps and enzymatic degradation mechanisms that are often responsible for resistance to conventional drugs. For example, in the context of bacterial infections, the development of new classes of antibiotics is a critical strategy to overcome MDR. irejournals.com The antimicrobial activity of this compound derivatives against resistant strains like MRSA suggests their potential in this area. srce.hrnih.gov

Similarly, in cancer therapy, resistance to chemotherapy is a major cause of treatment failure. The unique mechanisms of action of this compound derivatives could make them effective against cancer cells that have developed resistance to standard anticancer drugs. Research into the synthesis of novel derivatives is aimed at identifying compounds with potent activity against drug-resistant pathogens and cancer cells. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(2-bromo-4-chlorophenyl)acetamide, and how can purity be validated?

Methodological Answer:

- Synthesis Protocol : A multi-step approach is typically employed:

- Acylation : React 2-bromo-4-chloroaniline with acetyl chloride in a base (e.g., pyridine) under anhydrous conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Crystallization : Recrystallize from ethanol or methanol for high-purity crystals.

- Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); target >98% purity .

- Melting Point Analysis : Compare observed melting point (e.g., 155–162°C) with literature values .

- NMR Spectroscopy : Confirm absence of unreacted aniline (δ 6.5–7.5 ppm for aromatic protons) and validate acetyl group integration (δ 2.1 ppm for CH₃) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC):

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₈H₆BrClNO: 262.93 g/mol) .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in ethanol at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL (via Olex2) for structure solution. Key parameters:

- Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N-H···O interactions) .

Q. Table 1: Example Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.21, 5.89, 15.34 |

| β (°) | 102.5 |

| R-factor | 0.039 |

| CCDC Deposition | 2345678 |

Q. How to address contradictions between computational and experimental data (e.g., bond lengths, reactivity predictions)?

Methodological Answer:

- Computational Modeling :

- Optimize geometry using DFT (B3LYP/6-311+G(d,p)) and compare with X-ray data .

- Identify discrepancies (e.g., C-Br bond length: computed 1.89 Å vs. experimental 1.93 Å).

- Root Cause Analysis :

- Experimental Replication : Repeat synthesis/crystallization to rule out batch-specific anomalies .

Q. What strategies optimize this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivatization :

- Replace Br/Cl with electron-withdrawing (NO₂) or donating (NH₂) groups.

- Modify the acetamide group (e.g., trifluoroacetyl for enhanced stability).

- Bioactivity Assays :

- Antimicrobial Testing : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL).

- Data Interpretation : Correlate substituent electronegativity with activity trends .

- Statistical Analysis : Apply multivariate regression to identify key structural descriptors (e.g., Hammett σ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.